![molecular formula C19H18N4O4S B2688797 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034426-51-0](/img/structure/B2688797.png)

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

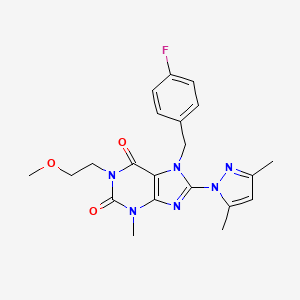

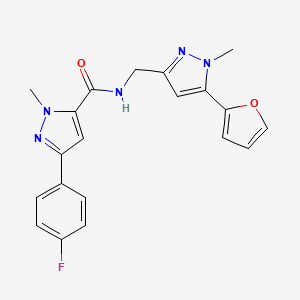

The compound is a complex organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidine ring, a phenyl ring, and a 1,2,3-triazole ring . These groups could potentially confer a variety of chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar .Scientific Research Applications

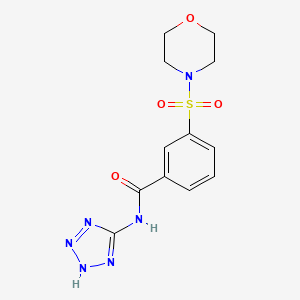

Potential as Caspase-3 Inhibitors

Research has shown that certain 1,2,3-triazoles, similar in structure to 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, exhibit significant inhibitory effects against caspase-3. Caspase-3 is a crucial enzyme in the apoptotic pathway, and its inhibition can be vital in studies related to cell death and survival, suggesting a potential application in cancer research or neurodegenerative disease studies. Compounds similar to the one demonstrated competitive inhibitory mechanisms, highlighting their relevance in scientific research aiming to modulate apoptosis through caspase-3 inhibition (Yang Jiang & Trond Vidar Hansen, 2011).

Applications in Heterocyclic Compound Synthesis

The structural components of this compound offer insights into its utility in synthesizing heterocyclic compounds. For instance, sulfonamides and triazoles, which are part of its structure, are efficiently synthesized in green media, providing a sustainable approach to developing pharmacologically active heterocycles. These methods support the creation of compounds with potential antibacterial, antifungal, and anticancer properties, emphasizing the chemical's role in developing new therapeutic agents (Hassan Zali-Boeini et al., 2015).

Antibacterial Activity

Compounds containing the sulfonamide and triazole units, similar to this chemical, have been synthesized and demonstrated appreciable antibacterial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This highlights the potential application of such compounds in addressing antibiotic resistance and developing new antibacterial agents. Particularly, some synthesized triazoles exhibit significant activity, suggesting the chemical's structure could be leveraged in designing compounds with enhanced antibacterial properties (Archna Yadav & C. Kaushik, 2022).

Future Directions

Mechanism of Action

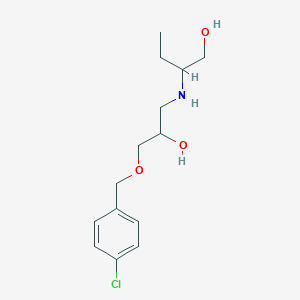

Target of action

The compound contains a 1,4-benzodioxin moiety, which is found in several biologically active molecules. Without specific studies, it’s difficult to predict the exact targets of this compound .

Mode of action

The mode of action would depend on the specific biological target of the compound. Given the presence of a sulfonyl group, it could potentially act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

properties

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c24-28(25,16-6-7-18-19(10-16)27-9-8-26-18)22-11-15(12-22)23-13-17(20-21-23)14-4-2-1-3-5-14/h1-7,10,13,15H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVPJMUCXLJVRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)

![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)

amine](/img/structure/B2688738.png)